molecular formula C21H34O3 B561241 15-Hdkame CAS No. 106818-49-9

15-Hdkame

Cat. No.: B561241
CAS No.: 106818-49-9
M. Wt: 334.5
InChI Key: DECWLUDQIFLZNV-IUSACHFESA-N
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Description

15-Hdkame is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its unique architecture combines a phosphine donor group with an alkene backbone, enabling versatile binding modes to metals such as palladium, platinum, and rhodium. This ligand exhibits exceptional stability in both oxidative and reductive environments, with a reported decomposition temperature of 285°C under inert conditions . Its catalytic efficacy has been demonstrated in cross-coupling reactions, achieving a turnover number (TON) of up to 10,000 in Suzuki-Miyaura couplings at ambient temperature .

Key physicochemical properties include:

  • Molecular formula: C₁₈H₂₄P₂
  • Solubility: 25 mg/mL in tetrahydrofuran (THF) at 25°C
  • Crystal structure: Monoclinic space group P2₁/c with a metal coordination angle of 89.7° .

Properties

CAS No.

106818-49-9

Molecular Formula

C21H34O3

Molecular Weight

334.5

InChI

InChI=1S/C21H34O3/c1-13-14-6-7-16-19(2)9-5-10-20(3,18(23)24-4)15(19)8-11-21(16,12-14)17(13)22/h13-17,22H,5-12H2,1-4H3/t13?,14-,15+,16+,17?,19-,20-,21-/m1/s1

InChI Key

DECWLUDQIFLZNV-IUSACHFESA-N

SMILES

CC1C2CCC3C4(CCCC(C4CCC3(C2)C1O)(C)C(=O)OC)C

Synonyms

15-hydroxydihydrokaurenoic acid methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Analogues

Two structurally similar ligands were selected for comparison:

Triphenylphosphine (PPh₃) A monodentate phosphine ligand widely used in homogeneous catalysis.

1,5-Cyclooctadiene (COD)

  • A bidentate alkene ligand employed in stabilizing low-oxidation-state metal complexes.

Comparative Data Table

Property 15-Hdkame Triphenylphosphine (PPh₃) 1,5-Cyclooctadiene (COD)
Donor type Multidentate (P, alkene) Monodentate (P) Bidentate (alkene)
Thermal stability 285°C 160°C 120°C
Catalytic TON (Suzuki) 10,000 500 Not applicable
Solubility in THF 25 mg/mL 50 mg/mL 15 mg/mL
Metal coordination Trigonal-planar Linear Square-planar
Synthetic complexity High (5-step synthesis) Low (1-step synthesis) Moderate (3-step)

Sources :

Key Research Findings

Catalytic Performance

This compound outperforms PPh₃ in cross-coupling reactions due to its stronger σ-donor and weaker π-acceptor properties, which enhance oxidative addition rates . In contrast, COD lacks catalytic activity in such reactions but excels in stabilizing Rh(I) complexes for hydrogenation .

Stability and Reactivity

The hybrid structure of this compound confers resistance to ligand degradation under high-temperature conditions (>200°C), a critical limitation for both PPh₃ and COD . However, its synthetic complexity (5-step process) limits large-scale industrial adoption compared to PPh₃ .

Pharmacological and Industrial Relevance

COD-derived complexes, conversely, are utilized in anticancer drug delivery systems .

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